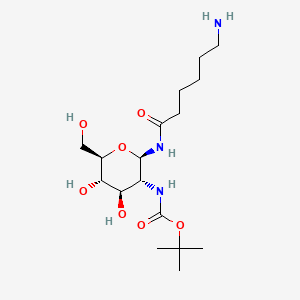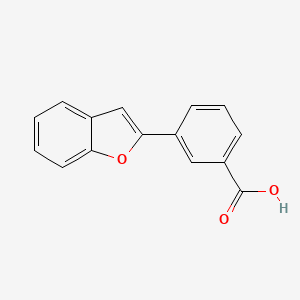
3-(2-Benzofuranyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Benzofuranyl)benzoic acid is an organic compound that features a benzofuran ring fused to a benzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzofuranyl)benzoic acid typically involves the formation of the benzofuran ring followed by its attachment to the benzoic acid moiety. One common method includes the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring . This is followed by Friedel-Crafts acylation to introduce the benzoic acid group.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. Methods such as proton quantum tunneling and free radical cyclization cascades have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Benzofuranyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated and nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-(2-Benzofuranyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an anti-tumor and antibacterial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Benzofuranyl)benzoic acid involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can interact with enzymes and receptors, modulating biological pathways involved in inflammation and infection .
Comparación Con Compuestos Similares
- 2-Benzofuranylbenzoic acid
- 3-Benzofuranylbenzoic acid
- 2-(2-Benzofuranyl)benzoic acid
Comparison: 3-(2-Benzofuranyl)benzoic acid is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other benzofuran derivatives, it exhibits distinct anti-tumor and antibacterial properties, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
835595-07-8 |
|---|---|
Fórmula molecular |
C15H10O3 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-(1-benzofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)18-14/h1-9H,(H,16,17) |
Clave InChI |
YXFVUPBRAAWFRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


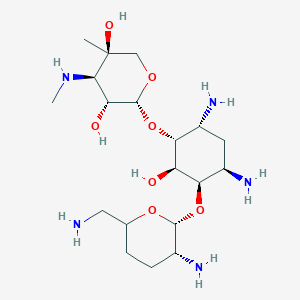
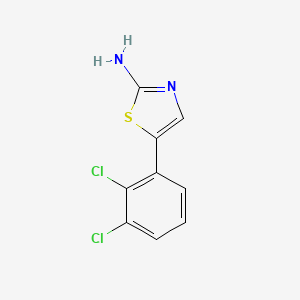

![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)
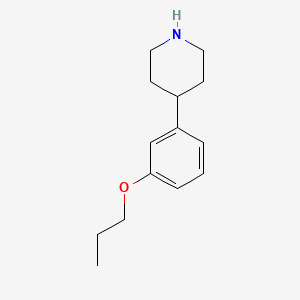
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)
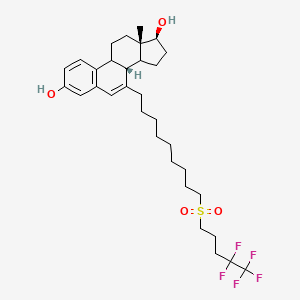
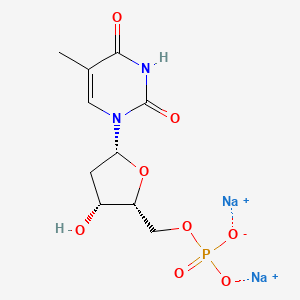


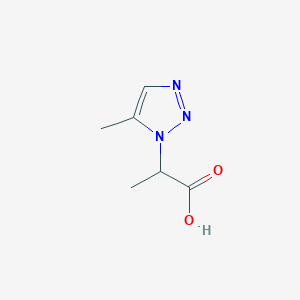
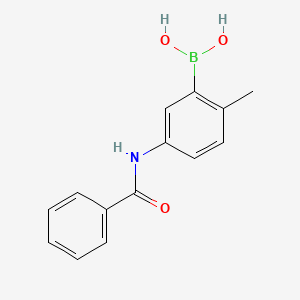
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
